Dicyclohexylamine (S)-5-(tert-butoxy)-5-oxo-2-(tritylamino)pentanoate
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Overview
Description
Dicyclohexylamine (S)-5-(tert-butoxy)-5-oxo-2-(tritylamino)pentanoate is a complex organic compound featuring a tert-butoxy group, a tritylamino group, and a pentanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylamine (S)-5-(tert-butoxy)-5-oxo-2-(tritylamino)pentanoate typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common approach is to start with the appropriate amino acid derivative, which is then protected using tert-butyl groups to form tert-butyl esters. The tritylamino group is introduced through nucleophilic substitution reactions, often using trityl chloride as a reagent .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexylamine (S)-5-(tert-butoxy)-5-oxo-2-(tritylamino)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, particularly involving the tritylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Trityl chloride (C19H15Cl), tert-butyl acetate (C6H12O2)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Dicyclohexylamine (S)-5-(tert-butoxy)-5-oxo-2-(tritylamino)pentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Dicyclohexylamine (S)-5-(tert-butoxy)-5-oxo-2-(tritylamino)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can act as a protecting group, while the tritylamino group may facilitate binding to target molecules. The compound’s effects are mediated through pathways involving nucleophilic substitution and other chemical transformations .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamates: Similar in terms of the tert-butyl protecting group.
Trityl-protected amines: Share the tritylamino group as a common feature.
Uniqueness
Dicyclohexylamine (S)-5-(tert-butoxy)-5-oxo-2-(tritylamino)pentanoate is unique due to its combination of functional groups, which confer specific reactivity and stability. This makes it particularly valuable in synthetic chemistry and as a research tool in various scientific disciplines .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(tritylamino)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO4.C12H23N/c1-27(2,3)33-25(30)20-19-24(26(31)32)29-28(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-18,24,29H,19-20H2,1-3H3,(H,31,32);11-13H,1-10H2/t24-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRGFQUOXOLPJK-JIDHJSLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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